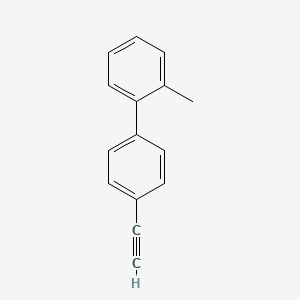

4'-Ethynyl-2-methyl-1,1'-biphenyl

Vue d'ensemble

Description

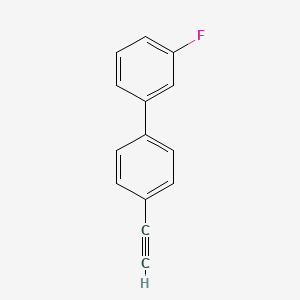

“4’-Ethynyl-2-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 .

Chemical Reactions Analysis

“4’-Ethynyl-2-methyl-1,1’-biphenyl” is used as a reagent in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical And Chemical Properties Analysis

The boiling point of “4’-Ethynyl-2-methyl-1,1’-biphenyl” is predicted to be 289.0±19.0 °C and its density is predicted to be 1.04±0.1 g/cm3 .Applications De Recherche Scientifique

Influenza A Inhibitor

Scientific Field

Application Summary

The compound 4′-ethynyl-2′-deoxyadenosine 5′-monophosphate, also known as EdAP, has been studied for its potential as an influenza A inhibitor . This compound is a derivative of 4′-ethynyladenosine, which has been reported as a highly potent anti-human immunodeficiency virus (HIV) nucleoside .

Methods of Application

The compound was synthesized and its inhibition against influenza virus multiplication was tested in Madin–Darby canine kidney (MDCK) cells transfected with human α2-6-sialyltransferase (SIAT1) cDNA .

Results

EdAP exhibited potent inhibition against influenza virus multiplication and did not show any toxicity toward the cells .

Functional Derivatives of Tetrapyrrole Compounds

Scientific Field

Application Summary

A strategy for obtaining various functional derivatives of tetrapyrrole compounds based on transformations of unsaturated carbon-oxygen and carbon-carbon bonds of the substituents at the meso position (meso-formyl, vinyl, and ethynyl porphyrins) has been presented .

Methods of Application

Synthetic approaches to the preparation of these precursors are described. Then diverse pathways for the transformations of the multipotent synthons are discussed, revealing a variety of products of such reactions .

Results

The structures, electronic, and optical properties of the compounds obtained by the methods under consideration are analyzed . Biomedical use of the compounds is among the most important .

Cyclotrimerization of Aryl Alkynes

Scientific Field

Application Summary

A convoluted poly(4-vinylpyridine) cobalt(II) (P4VP-CoCl2) system was developed as a stable and reusable heterogeneous catalyst . This immobilized cobalt catalyst showed high selectivity and catalytic activity in the [2 + 2 + 2] cyclo-trimerization of terminal aryl alkynes .

Methods of Application

With 0.033 mol % P4VP-CoCl2, the regioselective formation of 1,3,5-triarylbenzene was realized without 1,2,4-triarylbenzene formation . A multi-gram-scale (11 g) reaction proceeded efficiently .

Results

The 1,3,5-triarylbenzene derivatives were applied to the synthesis of a molecular beam electron resist and a polycyclic aromatic hydrocarbon .

Alkynylation of Indoles and Carbazoles

Application Summary

4’-Ethynyl-1,1’-biphenyl is a general reagent used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

Luminescence Color Switching

Scientific Field

Application Summary

The crystal polymorphs of 2,7-bis (2′-methyl- [1,1′-biphenyl]-4-yl)-fluorenone have been studied for their reversible luminescence color switching properties . This property can be triggered by thermal and mechanical stimuli .

Results

Synthesis of Indole Derivatives

Application Summary

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Safety And Hazards

The safety data sheet for “4’-Ethynyl-2-methyl-1,1’-biphenyl” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-ethynyl-4-(2-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-3-13-8-10-14(11-9-13)15-7-5-4-6-12(15)2/h1,4-11H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWQNKABGVYDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethynyl-2-methyl-1,1'-biphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)